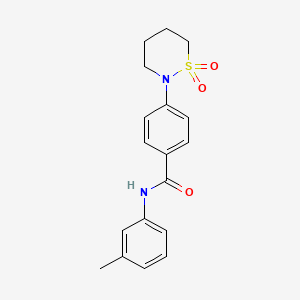
3-Hidroxi-N-metil-3-(tiofen-2-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as Fiesselmann synthesis .Molecular Structure Analysis
The molecular structure of “3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide” includes a thiophene ring, a hydroxy group, a methyl group, and a propanamide group . The InChI code for this compound is 1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11) .Chemical Reactions Analysis
The compound “3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide” can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine, in a single step . This conversion is achieved through a whole-cell catalyzed bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) .Physical And Chemical Properties Analysis
The compound “3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide” has a molecular weight of 185.25 . It appears as a powder and has a melting point of 100-105 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Intermediario en la Producción de Duloxetina
Este compuesto puede reducirse a (S)-N-metil-3-hidroxi-3-(2-tienil)propionamida, que es un intermediario en la producción de (S)-duloxetina . Duloxetina es un medicamento antidepresivo de última generación con ventas anuales de aproximadamente $3.5 mil millones .
Estudios de Bioreducción
El compuesto se ha utilizado en estudios de bioreducción. Por ejemplo, las células completas de Rhodotorula glutinis se han utilizado para reducir N-metil-3-oxo-3-(tiofen-2-il)propanamida a (S)-N-metil-3-hidroxi-3-(2-tienil)propionamida . Esta reacción tuvo una excelente enantioselectividad (un solo enantiómero, >99.5% de exceso enantiomérico [ee]) con una conversión >95% .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is the serotonin and norepinephrine reuptake . These are neurotransmitters that play a crucial role in mood regulation and pain perception .
Mode of Action
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting their reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced pain perception .
Biochemical Pathways
The compound is involved in the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it affects these pathways and their downstream effects, which include mood regulation and pain perception .
Análisis Bioquímico
Biochemical Properties
The compound 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide has been reported to be involved in the bioreduction process of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (MOTPA) to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) . This process is catalyzed by whole cells of Rhodotorula glutinis .
Cellular Effects
The bioreduction process involving 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity . This suggests that the compound may have significant effects on cellular processes, particularly those involving enzymatic reactions.
Molecular Mechanism
It is known to be involved in the bioreduction of MOTPA to MHTPA . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The bioreduction process involving this compound is known to be robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity .
Metabolic Pathways
It is known to be involved in the bioreduction of MOTPA to MHTPA , which suggests that it may interact with certain enzymes or cofactors.
Propiedades
IUPAC Name |
3-hydroxy-N-methyl-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJGVSCWJUOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)





![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)
